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molecular formula C13H19Br B8473263 1-(4-Bromobutyl)-4-propylbenzene CAS No. 89761-12-6

1-(4-Bromobutyl)-4-propylbenzene

Cat. No. B8473263
M. Wt: 255.19 g/mol
InChI Key: CUMWZQWKNOIJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04627933

Procedure details

A mixture of 1 g of hexanal, 2.5 g of 2-(4-p-propylphenylbutyl)-propane-1,3-diol (obtainable by reacting diethyl malonate with 4-p-propylphenylbutyl bromide to give diethyl 2-(4-p-propylphenylbutyl)-malonate and reducing the latter with LiAlH4), 0.01 g of p-toluenesulfonic acid and 15 ml of toluene is boiled for 3 hours under a water separator and is cooled, washed with water and evaporated. This gives 2-pentyl-5-(4-p-propylphenylbutyl-1,3-dioxane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)CCCCC.[CH2:8]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][CH2:19][CH2:20]C(CO)CO)=[CH:13][CH:12]=1)[CH2:9][CH3:10].[C:26]([O:34][CH2:35][CH3:36])(=[O:33])[CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29].C(C1C=CC(CCCCBr)=CC=1)CC>>[CH2:8]([C:11]1[CH:12]=[CH:13][C:14]([CH2:17][CH2:18][CH2:19][CH2:20][CH:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:26]([O:34][CH2:35][CH3:36])=[O:33])=[CH:15][CH:16]=1)[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)CCCCC(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)CCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CCCCC(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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